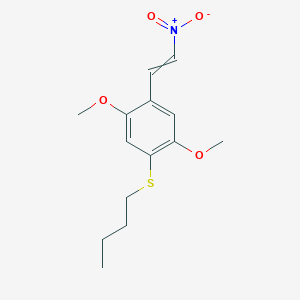![molecular formula C25H21NO B12605726 {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone CAS No. 916584-43-5](/img/structure/B12605726.png)
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features an azulenyl core substituted with a dimethylaminophenyl group and a phenylmethanone moiety, contributing to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azulenyl core, followed by the introduction of the dimethylaminophenyl group through electrophilic substitution reactions. The final step involves the addition of the phenylmethanone group via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulenyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can affect various cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone: shares similarities with other azulenyl derivatives and phenylmethanone compounds.
1-(4-Fluorophenyl)piperazine: Another compound with a phenyl group and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
916584-43-5 |
|---|---|
Formule moléculaire |
C25H21NO |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[3-[4-(dimethylamino)phenyl]azulen-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21NO/c1-26(2)20-15-13-18(14-16-20)23-17-24(22-12-8-4-7-11-21(22)23)25(27)19-9-5-3-6-10-19/h3-17H,1-2H3 |
Clé InChI |
WHWSIMSUCDVCOY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


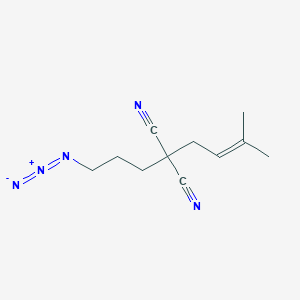
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
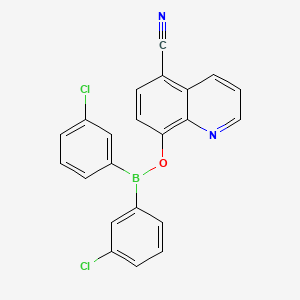
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
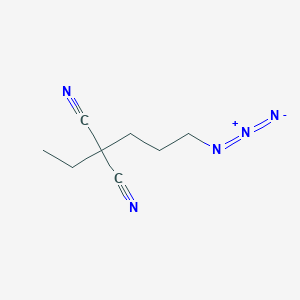
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
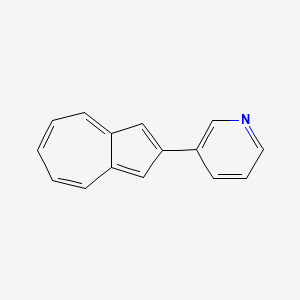
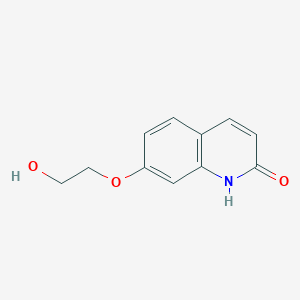

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
